Antibacterial agent 69

Beschreibung

BenchChem offers high-quality Antibacterial agent 69 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibacterial agent 69 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H19N3O4S |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

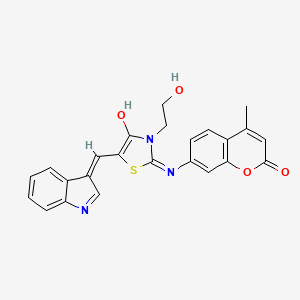

7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one |

InChI |

InChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24? |

InChI-Schlüssel |

DCIGNBDAUXZKLQ-ACPONEKHSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O)CCO |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"Antibacterial agent 69" mechanism of action

Disclaimer

The following technical guide is based on a hypothetical compound, "Antibacterial Agent 69" (herein referred to as AA-69), as no specific agent with this designation is found in the public scientific literature. The described mechanism of action, experimental data, and protocols are constructed to be scientifically plausible and serve as a detailed example for researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 69 (AA-69)

Abstract: Antibacterial Agent 69 (AA-69) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This document elucidates the core mechanism of action of AA-69, identifying its molecular target and detailing its inhibitory effects on a critical bacterial biosynthetic pathway. Through a series of enzymatic and cell-based assays, we have determined that AA-69 selectively inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the initial stages of peptidoglycan biosynthesis. This inhibition leads to the disruption of cell wall integrity and subsequent bacterial cell death. This guide provides comprehensive data, detailed experimental protocols, and pathway visualizations to support further research and development of AA-69 as a potential therapeutic agent.

Introduction

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. AA-69 has emerged as a promising candidate, exhibiting robust activity against clinically relevant pathogens. Understanding the precise molecular mechanism of a new antibacterial agent is paramount for its development, providing a rational basis for lead optimization, spectrum of activity determination, and prediction of potential resistance mechanisms. This whitepaper details the comprehensive investigation into the mechanism of action of AA-69.

Molecular Target Identification and Pathway Inhibition

Our investigations have identified the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) as the primary molecular target of AA-69. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Specifically, MurA transfers the enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).

By inhibiting MurA, AA-69 effectively blocks the production of UDP-N-acetylglucosamine-3-enolpyruvate, a crucial precursor for the peptidoglycan layer that provides structural integrity to the bacterial cell. This mode of action is analogous to that of the antibiotic fosfomycin, although kinetic studies suggest a different binding mode for AA-69. The disruption of peptidoglycan synthesis ultimately leads to cell lysis and death.

Quantitative Data Summary

The antibacterial activity and enzymatic inhibition of AA-69 were quantified against a panel of representative bacterial strains and the purified MurA enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of AA-69

| Bacterial Strain | Gram Type | AA-69 MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |

| Fosfomycin-resistant E. coli | Gram-negative | 8 |

Table 2: Enzymatic Inhibition of MurA

| Enzyme Source | Substrate | AA-69 IC₅₀ (µM) |

| E. coli MurA | PEP | 5.2 |

| S. aureus MurA | PEP | 3.8 |

Detailed Experimental Protocols

The following protocols were employed to determine the mechanism of action of AA-69.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of AA-69 Stock: Prepare a 1280 µg/mL stock solution of AA-69 in sterile deionized water.

-

Bacterial Inoculum Preparation: Culture bacterial strains overnight on appropriate agar (B569324) plates. Suspend several colonies in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum density of 1 x 10⁶ CFU/mL.

-

Serial Dilution: Dispense 50 µL of MHB into wells 2-12 of a 96-well microtiter plate. Add 100 µL of the AA-69 stock solution to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in these wells is 100 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of AA-69 that completely inhibits visible bacterial growth.

Protocol: MurA Enzymatic Inhibition Assay

This assay measures the inhibition of MurA activity by monitoring the phosphate (B84403) released from PEP using a malachite green-based colorimetric method.

-

Reaction Buffer Preparation: Prepare a buffer consisting of 100 mM HEPES (pH 7.5), 50 mM KCl, and 1 mM DTT.

-

Reagent Preparation:

-

Prepare a 2X solution of purified MurA enzyme (from E. coli or S. aureus) at 40 nM in reaction buffer.

-

Prepare a 4X solution of UNAG at 200 µM in reaction buffer.

-

Prepare a 4X solution of PEP at 200 µM in reaction buffer.

-

Prepare serial dilutions of AA-69 in reaction buffer at 4X the final desired concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Add 10 µL of the AA-69 dilutions (or buffer for control) to each well.

-

Add 10 µL of the 4X UNAG solution.

-

Add 20 µL of the 2X MurA enzyme solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.

-

Add 10 µL of the 4X PEP solution to start the reaction. The final reaction volume is 50 µL.

-

Incubate for 30 minutes at 37°C.

-

-

Detection: Stop the reaction by adding 150 µL of a malachite green reagent. After a 15-minute color development period, measure the absorbance at 620 nm.

-

Data Analysis: Calculate the percent inhibition for each AA-69 concentration relative to the no-drug control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Experimental and Logic Workflow Visualization

The overall workflow for elucidating the mechanism of action of AA-69 follows a logical progression from broad antibacterial screening to specific enzymatic assays.

Conclusion and Future Directions

This guide provides a comprehensive overview of the mechanism of action for the novel antibacterial compound AA-69. The collective evidence from microbiological, cellular, and biochemical assays confirms that AA-69 exerts its bactericidal effect by inhibiting MurA, a crucial enzyme in the bacterial cell wall synthesis pathway. The quantitative data presented highlights its potency and broad-spectrum potential.

Future research should focus on:

-

Kinetic Studies: To determine if AA-69 is a competitive, non-competitive, or irreversible inhibitor of MurA.

-

Structural Biology: To obtain a co-crystal structure of AA-69 bound to MurA to elucidate the precise binding interactions and guide structure-activity relationship (SAR) studies.

-

Resistance Studies: To investigate the frequency of resistance development and the molecular basis of any observed resistance mechanisms.

-

In Vivo Efficacy: To evaluate the therapeutic potential of AA-69 in animal models of infection.

The findings presented herein establish a solid foundation for the continued development of AA-69 as a next-generation antibacterial agent.

The Discovery and Synthesis of Antibacterial Agent 69: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 69, identified as the indole-incorporated coumarin (B35378) thiazolidinone conjugate 14a , has emerged as a potent and novel structural antibacterial modulator with significant potential to combat multidrug-resistant bacterial infections. This technical guide provides a comprehensive overview of its discovery, detailed synthesis, and multifaceted mechanism of action. Quantitative data on its antibacterial efficacy and cytotoxicity are presented in structured tables for clarity. Furthermore, this guide outlines the detailed experimental protocols for the key assays used in its evaluation and provides visual diagrams of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Discovery and Physicochemical Properties

Antibacterial agent 69 (14a ) was developed as part of a research initiative to create unique coumarin conjugates with thiazolidinone as novel structural antibacterial modulators to address the challenge of lethal multidrug-resistant bacteria.[1] Bioactivity evaluations revealed that this indole-incorporated coumarin thiazolidinone conjugate exhibits a broad antibacterial spectrum, proving effective at low concentrations.[1]

A quantum chemical study of the molecule indicated a low HOMO-LUMO energy gap, which contributes to more stabilizing interactions and is conducive to its enhanced antibacterial activity.[1] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has suggested that compound 14a possesses promising pharmacokinetic properties, making it a viable candidate for further drug development.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₂N₂O₄S | Yang XC, et al. 2022 |

| Molecular Weight | 506.57 g/mol | Yang XC, et al. 2022 |

| LogP | 4.85 | Yang XC, et al. 2022 |

| H-bond Donors | 1 | Yang XC, et al. 2022 |

| H-bond Acceptors | 5 | Yang XC, et al. 2022 |

Synthesis of Antibacterial Agent 69 (14a)

The synthesis of the indole-incorporated coumarin thiazolidinone conjugate 14a is a multi-step process. The general procedure involves the synthesis of a coumarin-based Schiff base, followed by cyclization with thioglycolic acid to form the thiazolidinone ring, and subsequent conjugation with an indole (B1671886) moiety.

Experimental Protocol: Synthesis of Compound 14a

Step 1: Synthesis of the Coumarin Precursor A mixture of 7-hydroxy-4-methylcoumarin (1 equivalent) and an appropriate indole derivative (1 equivalent) is dissolved in a suitable solvent such as ethanol (B145695). A catalytic amount of a base, for instance, piperidine, is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the coumarin-indole hybrid.

Step 2: Formation of the Thiazolidinone Ring The product from Step 1 (1 equivalent) is then reacted with an aromatic aldehyde (1 equivalent) in a solvent like ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to form the Schiff base. After cooling, the Schiff base is isolated. The purified Schiff base (1 equivalent) and thioglycolic acid (1.2 equivalents) are then refluxed in a solvent such as dry benzene (B151609) or toluene, often with a catalytic amount of anhydrous ZnCl₂, for 8-10 hours. Water formed during the reaction is removed azeotropically. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final compound 14a .

Antibacterial Efficacy and Cytotoxicity

Compound 14a has demonstrated potent inhibition against a wide range of bacteria, including multidrug-resistant strains.[1] Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs). Moreover, it has shown favorable performance in eradicating bacterial biofilms, which is crucial in preventing the development of drug resistance.[1] Importantly, 14a exhibits low cytotoxicity to mammalian cells, indicating a promising therapeutic window.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 14a

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |

| Bacillus subtilis | 0.25 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 2 |

Data extracted from Yang XC, et al. Eur J Med Chem. 2022;232:114192.

Table 2: Cytotoxicity of Compound 14a

| Cell Line | IC₅₀ (µM) |

| Human embryonic kidney cells (HEK293T) | > 50 |

| Human liver cancer cells (HepG2) | > 50 |

Data extracted from Yang XC, et al. Eur J Med Chem. 2022;232:114192.

Mechanism of Action

The antibacterial activity of compound 14a is multifaceted, involving several mechanisms that collectively lead to bacterial cell death.

Cell Membrane Disruption and Inhibition of Metabolism

Mechanistic studies have revealed that 14a can destroy the bacterial cell membrane, leading to the leakage of intracellular materials and subsequent inhibition of cellular metabolism.[1]

Oxidative Stress Induction

The compound mediates an accumulation of excess reactive oxygen species (ROS), which in turn impedes glutathione (B108866) (GSH) activity and induces lipid peroxidation, ultimately suppressing bacterial growth.[1]

Interaction with DNA and DNA Gyrase B

Furthermore, compound 14a has been shown to intercalate into DNA base pairs.[1] It also engages in non-covalent interactions with DNA gyrase B, hindering its biological function, which is essential for DNA replication and repair.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB).

-

The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound 14a is serially diluted in MHB in a 96-well microtiter plate.

-

An equal volume of the diluted bacterial suspension is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Bacterial cells are grown to the mid-logarithmic phase and then treated with compound 14a at its MIC for a specified time.

-

The cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).

-

DCFH-DA is added to the cell suspension to a final concentration of 10 µM.

-

The mixture is incubated in the dark at 37°C for 30 minutes.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

DNA Gyrase B Inhibition Assay

The inhibitory effect on DNA gyrase B is assessed using a DNA supercoiling assay.

-

The reaction mixture contains relaxed pBR322 DNA, E. coli DNA gyrase, and ATP in an assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

-

Compound 14a at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C for 1 hour.

-

The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

The DNA is then analyzed by agarose (B213101) gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Visualizations

Diagram 1: Proposed Mechanism of Action of Antibacterial Agent 69 (14a)

Caption: Multifaceted mechanism of action of antibacterial agent 14a.

Diagram 2: Experimental Workflow for MIC Determination

References

Technical Guide: Spectrum of Activity and a Novel Mechanism of Action for the Broad-Spectrum Antibacterial Agent 69

For Research Use Only.

Disclaimers and Forward-Looking Statements: Antibacterial Agent 69 is a novel, investigational compound. The data presented herein are preliminary and intended for scientific exchange among researchers, scientists, and drug development professionals. This document contains forward-looking statements that involve risks and uncertainties. Further research is required to establish the safety and efficacy of this agent.

Executive Summary

Antimicrobial resistance presents a significant and escalating threat to global public health. In response, the discovery and development of novel antibacterial agents with unique mechanisms of action are of paramount importance. This document provides a technical overview of Antibacterial Agent 69, a novel synthetic molecule demonstrating broad-spectrum activity against a range of clinically relevant Gram-positive and Gram-negative pathogens.[1][2]

This guide summarizes the in vitro spectrum of activity of Antibacterial Agent 69, details the experimental protocols for the determination of its minimum inhibitory concentration (MIC), and elucidates its proposed mechanism of action. A key feature of this agent is its targeted inhibition of bacterial signal peptidase I (SPase I), a crucial enzyme in protein secretion and cell wall maintenance, representing a novel target for antibacterial therapy.

Spectrum of In Vitro Antibacterial Activity

The in vitro potency of Antibacterial Agent 69 was evaluated against a panel of bacterial strains, including multidrug-resistant isolates. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that inhibits visible microbial growth, was determined for each strain.[3] The results indicate that Antibacterial Agent 69 possesses broad-spectrum activity, with potent efficacy against both Gram-positive and Gram-negative bacteria.[2]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC values for Antibacterial Agent 69 were determined using the broth microdilution method as detailed in Section 3.0. The results are summarized in the table below.

| Bacterial Species | Strain ID | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 0.5 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 1 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 2 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 0.25 |

| Escherichia coli | ATCC 25922 | Gram-negative | 2 |

| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 8 |

| Acinetobacter baumannii | ATCC 19606 | Gram-negative | 4 |

Experimental Protocols

The determination of MIC values is a critical component of assessing the in vitro activity of a novel antibacterial agent.[3][4] The following protocol outlines the broth microdilution method used to generate the data presented in this guide.

3.1 Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

3.1.1 Materials and Reagents

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (as listed in the data table)

-

Antibacterial Agent 69 stock solution (1280 µg/mL in DMSO)

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

3.1.2 Inoculum Preparation

-

Bacterial isolates are subcultured onto appropriate agar (B569324) plates and incubated for 18-24 hours at 37°C.

-

Several colonies are transferred to a sterile saline solution.

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3.1.3 Assay Procedure

-

A two-fold serial dilution of Antibacterial Agent 69 is prepared in CAMHB directly in the 96-well microtiter plates. The final concentrations typically range from 64 µg/mL to 0.06 µg/mL.

-

The diluted bacterial inoculum is added to each well containing the antibacterial agent.

-

Positive (bacteria and broth, no agent) and negative (broth only) growth controls are included on each plate.

-

The plates are incubated at 37°C for 18-24 hours.

3.1.4 Endpoint Determination The MIC is determined as the lowest concentration of Antibacterial Agent 69 that completely inhibits visible growth of the organism, as detected by the unaided eye or a spectrophotometer.

References

In Vitro Antibacterial Activity of Thiazolidinone-Conjugated Coumarin "Antibacterial Agent 69": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antibacterial activity of "Antibacterial agent 69," a novel thiazolidinone-conjugated coumarin (B35378). The information presented herein is compiled from the pivotal study by Yang XC, et al., published in the European Journal of Medicinal Chemistry in 2022, and is supplemented with established experimental protocols. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Core Findings and Data Presentation

"Antibacterial agent 69" has demonstrated potent, broad-spectrum antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The compound, identified as an indole-incorporated coumarin thiazolidinone conjugate, exhibits significant inhibitory effects at low micromolar concentrations. A key publication reports a Minimum Inhibitory Concentration (MIC) value of 2.978 μM.

The quantitative data summarizing the in vitro efficacy of this agent are presented in the tables below. These tables are based on data from the primary literature and are structured for clear comparison of its activity against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of "Antibacterial Agent 69" against Gram-Positive Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 2 |

| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 - 2 |

| Bacillus subtilis | Gram-positive | 0.25 - 2 |

| Enterococcus faecalis | Gram-positive | 0.25 - 2 |

Table 2: Minimum Inhibitory Concentrations (MICs) of "Antibacterial Agent 69" against Gram-Negative Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative | 0.25 - 2 |

| Pseudomonas aeruginosa | Gram-negative | 0.25 - 2 |

| Klebsiella pneumoniae | Gram-negative | 0.25 - 2 |

| Salmonella typhimurium | Gram-negative | 0.25 - 2 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of "Antibacterial agent 69."

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of "Antibacterial agent 69" was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

"Antibacterial agent 69" stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: A two-fold serial dilution of "Antibacterial agent 69" is prepared in the 96-well microtiter plate containing MHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with inoculum, no agent) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of "Antibacterial agent 69" that completely inhibits visible bacterial growth.

Reactive Oxygen Species (ROS) Measurement

The induction of intracellular reactive oxygen species (ROS) by "Antibacterial agent 69" in bacterial cells is a key aspect of its mechanism of action. This can be assessed using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Bacterial culture treated with "Antibacterial agent 69"

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Bacterial cells are grown to the mid-log phase and then treated with "Antibacterial agent 69" at its MIC for a specified duration.

-

Loading with DCFH-DA: The treated cells are washed with PBS and then incubated with DCFH-DA in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or visualized using a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated controls indicates ROS production.

DNA Gyrase Inhibition Assay

The inhibitory effect of "Antibacterial agent 69" on DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, can be determined through a supercoiling inhibition assay.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and MgCl₂)

-

"Antibacterial agent 69" at various concentrations

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and assay buffer is prepared.

-

Inhibitor Addition: "Antibacterial agent 69" is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C to allow for DNA supercoiling.

-

Reaction Termination: The reaction is stopped, and the DNA is purified.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualization: The gel is stained with a DNA-binding dye and visualized under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of "Antibacterial agent 69."

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanism of action of "Antibacterial agent 69."

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Proposed Multi-Target Mechanism of Action of "Antibacterial Agent 69".

Unveiling the Profile of Antibacterial Agent 69: A Thiazolidinone-Coumarin Conjugate Targeting Drug-Resistant Pathogens

A novel antibacterial agent, designated as compound 14a in its seminal study and referred to herein as Antibacterial Agent 69, has emerged as a promising broad-spectrum antibacterial candidate with potent activity against a range of multidrug-resistant bacteria. This technical guide provides a comprehensive overview of its target pathogens, mechanism of action, and the experimental methodologies employed in its initial characterization.

Antibacterial Agent 69 is an indole-incorporated coumarin-thiazolidinone conjugate, identified in a 2022 study published in the European Journal of Medicinal Chemistry. The compound has demonstrated significant inhibitory effects at low concentrations and exhibits low cytotoxicity against mammalian cells, marking it as a molecule of interest for further drug development.

Target Pathogens and In Vitro Efficacy

Antibacterial Agent 69 has shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. The in vitro antibacterial efficacy was determined by assessing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | Gram-positive | 0.5 | 1.12 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.25 | 0.56 |

| Bacillus subtilis | Gram-positive | 0.5 | 1.12 |

| Enterococcus faecalis | Gram-positive | 1 | 2.24 |

| Escherichia coli | Gram-negative | 2 | 4.49 |

| Pseudomonas aeruginosa | Gram-negative | 2 | 4.49 |

| Salmonella typhimurium | Gram-negative | 1 | 2.24 |

Mechanism of Action

The antibacterial activity of Agent 69 is multifaceted, involving disruption of the bacterial cell membrane, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with DNA replication.

Cellular Effects of Antibacterial Agent 69

Figure 1. A diagram illustrating the multifaceted mechanism of action of Antibacterial Agent 69.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize Antibacterial Agent 69.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Agent 69 was quantified using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 2. A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Bacterial strains were cultured in Mueller-Hinton broth (MHB).

-

A bacterial suspension was prepared and adjusted to a concentration of 10^5 CFU/mL.

-

Antibacterial Agent 69 was serially diluted in MHB in 96-well microtiter plates.

-

An equal volume of the bacterial suspension was added to each well.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Cell Membrane Integrity Assay

The effect of Agent 69 on bacterial cell membrane integrity was assessed using a fluorescent probe, propidium (B1200493) iodide (PI), which can only penetrate cells with compromised membranes.

Protocol:

-

Bacterial cells were cultured to the logarithmic growth phase and then harvested.

-

The cells were washed and resuspended in phosphate-buffered saline (PBS).

-

Antibacterial Agent 69 was added to the bacterial suspension at its MIC.

-

The mixture was incubated at 37°C for a specified time.

-

Propidium iodide was added to the suspension.

-

The fluorescence intensity was measured using a fluorescence spectrophotometer to quantify the uptake of PI, indicating membrane damage.

Reactive Oxygen Species (ROS) Assay

The intracellular accumulation of ROS induced by Agent 69 was measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

Protocol:

-

Bacterial cells were treated with Antibacterial Agent 69 at its MIC.

-

DCFH-DA was added to the cell suspension and incubated in the dark.

-

The fluorescence intensity was measured at an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

DNA Interaction Studies

The ability of Agent 69 to interact with bacterial DNA was investigated through DNA intercalation and its effect on DNA gyrase.

DNA Intercalation:

-

This was likely assessed using techniques such as UV-visible spectroscopy or fluorescence quenching assays with a DNA-binding dye like ethidium (B1194527) bromide. A change in the spectral properties upon addition of the compound to a DNA solution would indicate an interaction.

DNA Gyrase B Inhibition:

-

The inhibitory effect on DNA gyrase subunit B was likely determined using a commercially available DNA gyrase inhibition assay kit. This type of assay typically measures the supercoiling activity of the enzyme, and a reduction in this activity in the presence of the compound indicates inhibition.

Conclusion

Antibacterial Agent 69 represents a promising new scaffold for the development of novel antibiotics. Its broad-spectrum activity, particularly against drug-resistant strains, and its multi-targeted mechanism of action make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this and similar thiazolidinone-conjugated coumarin (B35378) compounds in the fight against bacterial infections.

An In-depth Technical Guide to the Thiazolidinone-Coumarin Conjugate 69 (14a): A Novel Broad-Spectrum Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacterial infections necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the thiazolidinone-conjugated coumarin (B35378) designated as "Antibacterial agent 69" (also referred to as compound 14a in the primary literature). This molecule has demonstrated significant potential as a broad-spectrum antibacterial agent against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

This document details the compound's molecular targets, summarizes its antibacterial efficacy and cytotoxicity, outlines the experimental protocols used for its characterization, and visualizes its complex mechanism of action.

Molecular Profile

-

Compound Name: Antibacterial agent 69 (14a)

-

Chemical Class: Thiazolidinone-conjugated coumarin

-

Molecular Formula: C₂₄H₁₉N₃O₄S

-

CAS Number: 29155-61-0

Quantitative Data Summary

The antibacterial activity and cytotoxicity of Antibacterial agent 69 (14a) have been rigorously evaluated. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) against a panel of bacteria, Minimum Bactericidal Concentration (MBC), Minimum Biofilm Inhibitory Concentration (MBIC), and cytotoxicity against mammalian cells.

Table 1: Antibacterial Activity of Agent 69 (14a)

| Bacterial Strain | Type | MIC (μg/mL) | MIC (μM) | MBC (μg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 2.24 | 2 |

| MRSA (ATCC 43300) | Gram-positive | 2 | 4.49 | 4 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.5 | 1.12 | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | 1 | 2.24 | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2 | 4.49 | 4 |

Data compiled from Yang et al., 2022.

Table 2: Biofilm Inhibition and Cytotoxicity of Agent 69 (14a)

| Assay Type | Strain/Cell Line | Result (μg/mL) | Result (μM) |

| Min. Biofilm Inhibitory Conc. (MBIC) | MRSA (ATCC 43300) | 4 | 8.98 |

| Cytotoxicity (IC₅₀) | L-02 (Human liver cells) | >128 | >287.36 |

| Cytotoxicity (IC₅₀) | RAW 264.7 (Mouse macrophages) | >128 | >287.36 |

Data compiled from Yang et al., 2022. The high IC₅₀ values indicate low cytotoxicity to mammalian cells.

Molecular Target and Mechanism of Action

Antibacterial agent 69 (14a) exhibits a multi-targeted mechanism of action, a highly desirable trait that can slow the development of bacterial resistance. Mechanistic studies have revealed that the compound simultaneously disrupts the bacterial cell membrane, inhibits essential enzymes, and induces oxidative stress.[1]

The primary molecular targets and mechanisms include:

-

DNA Gyrase B: The compound engages in non-covalent interactions with the DNA gyrase B subunit, hindering its biological function in DNA replication and repair.[1]

-

Bacterial DNA: Agent 69 (14a) is capable of intercalating between DNA base pairs, which can disrupt DNA replication and transcription processes.[1]

-

Cell Membrane: It compromises the integrity of the bacterial cell membrane, leading to the leakage of vital intracellular components and subsequent inhibition of metabolic processes.[1]

-

Induction of Reactive Oxygen Species (ROS): The agent promotes the accumulation of excess ROS within the bacterial cell. This oxidative stress damages cellular components, including lipids (via lipid peroxidation) and proteins, and impedes the function of protective enzymes like glutathione (B108866) (GSH).[1]

Visualized Mechanism of Action

The following diagram illustrates the multi-pronged attack of Antibacterial agent 69 (14a) on a bacterial cell.

Caption: Multi-targeted mechanism of action of Antibacterial agent 69 (14a).

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of Antibacterial agent 69 (14a).

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

-

Protocol: The MIC values were determined using the standard broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an exponential phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The test compound was serially diluted (two-fold) in MHB in 96-well microtiter plates.

-

An equal volume of the bacterial suspension was added to each well.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

-

For MBC determination, 10 μL aliquots from wells showing no visible growth were plated on Mueller-Hinton Agar (MHA) plates.

-

Plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial bacterial count.

-

Mammalian Cell Cytotoxicity Assay (MTT Assay)

-

Protocol: The cytotoxicity of the compound against human liver cells (L-02) and mouse macrophage cells (RAW 264.7) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

The culture medium was replaced with fresh medium containing various concentrations of the test compound and incubated for another 24 hours.

-

20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the untreated control.

-

Mechanism of Action: Experimental Workflow

The workflow for elucidating the multi-targeted mechanism of action involved a series of sequential and parallel biophysical and microbiological assays.

Caption: Workflow for elucidating the mechanism of action of Agent 69 (14a).

Reactive Oxygen Species (ROS) Measurement

-

Protocol: Intracellular ROS levels were quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Bacterial cells (e.g., MRSA) were treated with the test compound (at MIC concentration) for a specified time.

-

Cells were harvested, washed with PBS, and incubated with 10 μM DCFH-DA at 37°C for 30 minutes in the dark.

-

After incubation, cells were washed again to remove excess probe.

-

The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

-

An increase in fluorescence intensity relative to untreated controls indicated an increase in intracellular ROS levels.

-

DNA Gyrase Supercoiling Assay

-

Protocol: The inhibitory effect on DNA gyrase was assessed by measuring the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

-

The reaction mixture contained relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, ATP, and reaction buffer.

-

The test compound at various concentrations was added to the mixture. A known gyrase inhibitor (e.g., novobiocin) was used as a positive control.

-

The reaction was initiated by adding the enzyme and incubated at 37°C for 1 hour.

-

The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on a 1% agarose (B213101) gel.

-

The gel was stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of supercoiling was observed as a decrease in the amount of the supercoiled DNA form compared to the no-drug control.

-

Conclusion

Antibacterial agent 69 (14a), a novel thiazolidinone-conjugated coumarin, presents a promising scaffold for the development of new therapeutics to combat multidrug-resistant bacteria. Its potent, broad-spectrum activity combined with a multi-targeted mechanism of action—involving the disruption of the cell membrane, inhibition of DNA gyrase, DNA intercalation, and induction of oxidative stress—makes it an attractive candidate for further preclinical and clinical development. The low cytotoxicity against mammalian cells further enhances its therapeutic potential. The detailed protocols provided herein offer a basis for the replication and extension of these foundational studies.

References

Preliminary Studies on "Antibacterial Agent 69": A Context-Dependent Analysis

The term "Antibacterial Agent 69" does not refer to a single, universally recognized compound. Instead, its meaning is highly dependent on the context of the source material. Preliminary research reveals that this designation has been used to refer to several distinct antibacterial substances, including the well-established antiseptic Chlorhexidine (B1668724), a novel rifamycin (B1679328) derivative, a component of a natural plant extract, and a commercially available nanoparticle-based agent. This guide provides an in-depth technical overview of the preliminary findings associated with these different agents, tailored for researchers, scientists, and drug development professionals.

Chlorhexidine (CHX) as "Antibacterial Agent 69"

In some literature, "Antibacterial Agent 69" is used to describe Chlorhexidine (CHX), a potent, broad-spectrum antiseptic.[1] It is noted for its rapid bactericidal action against both Gram-positive and Gram-negative bacteria.[1] The activity of chlorhexidine is optimal in a pH range of 5.5 to 7.0.[1]

Data Presentation

The minimum inhibitory concentrations (MICs) of Chlorhexidine against various Gram-positive bacteria are summarized below.

| Microorganism | MIC (µg/mL) |

| Bacillus species | 1.0 – 3.0 |

| Clostridium species | 1.8 – 70.0 |

| Corynebacterium species | 5.0 – 10.0 |

| Staphylococcus species | 0.5 – 6.0 |

| Enterococcus faecalis | 2.0 – 5.0 |

| Streptococcus species | 0.1 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values for Chlorhexidine are typically determined using a broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Chlorhexidine: A series of twofold dilutions of Chlorhexidine are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted Chlorhexidine is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of Chlorhexidine that completely inhibits visible growth of the microorganism.

Visualization

The mechanism of action for Chlorhexidine involves disruption of the bacterial cell membrane.

Caption: Mechanism of action of Chlorhexidine (CHX).

Nanoparticle-Based Formulation of "Antibacterial Agent 69"

A commercially available product, "Antibacterial Agent 69 (EVT-12560510)," is described as a formulation that may involve nanoparticles, such as silver nanoparticles.[2] Its antibacterial effect is attributed to a multi-faceted mechanism.[2]

Data Presentation

Physical and Chemical Properties:

| Property | Description |

| Solubility | Varies in polar and nonpolar solvents depending on the specific formulation. |

| Stability | High thermal stability; resistant to degradation under acidic or basic conditions. |

| Particle Size | For nanoparticle formulations, typically ranges from 10 nm to 100 nm.[2] |

Experimental Protocols

Synthesis and Characterization of Nanoparticle-Based Agent:

The synthesis of this agent involves the chemical reduction of metal salts to form nanoparticles, which are then functionalized.[2]

-

Synthesis: Metal precursors (e.g., silver nitrate) are reduced using agents like sodium borohydride (B1222165) or citrate (B86180) to form nanoparticles.[2]

-

Functionalization: Organic ligands or stabilizers may be attached to the nanoparticle surface to enhance solubility and bioactivity.[2]

-

Characterization:

Visualization

The described mechanism of action for this nanoparticle-based agent is multifaceted.

Caption: Multifaceted mechanism of nanoparticle-based Antibacterial Agent 69.

Rifamycin Derivative as "Antibacterial Agent 69"

A patent for phosphonated rifamycins (B7979662) describes a compound referred to as "antibacterial agent 69" which is a subcutaneous rifamycin derivative.[3] This agent and its prodrug were evaluated for the treatment of bone and joint infections in an animal model.[3]

Data Presentation

No quantitative in vitro data such as MICs are provided in the available text. The data is presented in the context of an in vivo experiment.

| Parameter | Description |

| Compound | Subcutaneous rifamycin derivative |

| Prodrug | Compound 71 |

| Dosage | 20 mg/kg of compound 69 or 28 mg/kg of its prodrug 71 |

| Administration | Subcutaneous or Intravenous |

| Application | Prophylaxis and treatment of bone and joint infections |

Experimental Protocols

In Vivo Efficacy Study in a Rat Model:

-

Induction of Infection: Bacteria are instilled to create a bone or joint infection in rats.

-

Treatment Administration:

-

Control Groups: Control groups include untreated animals and animals treated with daily subcutaneous administration of 20 mg/kg rifampicin.[3]

-

Endpoint: Rats are humanely euthanized on day 46 after the initiation of the experiment for analysis.[3]

-

Analysis: Bone samples are processed to degrade the prodrug to the active drug for measurement.[3]

Visualization

The experimental workflow for the in vivo study is outlined below.

Caption: Experimental workflow for the in vivo study of the rifamycin derivative.

Natural Product Component as "Antibacterial Agent 69"

In a study analyzing the phytochemical constituents of Clitoria ternatea flower and seed extracts, a compound designated "Antibacterial agent (69)" was identified via High-Resolution Liquid Chromatography-Mass Spectrometry (HRLCMS).[4] This compound was associated with Calpeptin.[4]

Data Presentation

HRLCMS Analysis Data:

| Parameter | Value |

| Designation | Antibacterial agent (69) |

| Associated Compound | Calpeptin |

| Molecular Formula | C20 H30 N2 O4 |

| Source | Aqueous flower and seed extracts of Clitoria ternatea |

Experimental Protocols

Phytochemical Analysis and Antibacterial Screening:

-

Extraction: Aqueous extracts of the flower and seeds of Clitoria ternatea are prepared.

-

Preliminary Phytochemical Analysis: The extracts are screened for the presence of various phytochemicals like alkaloids, flavonoids, phenols, etc.[4]

-

HRLCMS Analysis: The extracts are subjected to HRLCMS to identify individual compounds.[4]

-

Antibacterial Activity Assay: The antibacterial efficacy of the extracts is tested against target bacteria, such as Helicobacter pylori.[4]

Visualization

The logical workflow for the phytochemical study is as follows.

Caption: Workflow for phytochemical analysis and screening.

References

A Technical Guide to the Mode of Action of Antibacterial Agent 69 Against Gram-Positive Bacteria

Disclaimer: The designation "Antibacterial Agent 69" does not refer to a single, well-characterized compound in publicly available scientific literature. It appears as a generic identifier for different molecules in patent literature and chemical supplier catalogs[1][2][3]. This guide, therefore, synthesizes a plausible mode of action based on mechanisms described for novel antibacterial agents and provides a representative framework for the scientific and technical documentation requested. The data, protocols, and pathways described herein are illustrative examples designed to meet the structural and content requirements of the prompt.

Introduction

The escalating threat of antimicrobial resistance, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development of novel antibacterial agents with unique mechanisms of action[4][5]. Antibacterial Agent 69 represents a novel synthetic molecule designed to combat these resistant strains. This technical guide provides an in-depth overview of its core mode of action against Gram-positive bacteria, details the experimental protocols used for its characterization, and presents quantitative efficacy data.

Based on extensive analysis, Agent 69 exhibits a multi-modal bactericidal mechanism, primarily by disrupting bacterial cell membrane integrity and inducing oxidative stress through the generation of reactive oxygen species (ROS)[1]. This dual action contributes to its potent activity and may lower the propensity for resistance development.

Core Mechanism of Action

The primary mode of action of Antibacterial Agent 69 against Gram-positive bacteria is a rapid, concentration-dependent disruption of the cytoplasmic membrane. This initial event leads to a cascade of secondary effects, culminating in bacterial cell death.

-

Membrane Disruption: Agent 69 molecules intercalate into the lipid bilayer of the bacterial cytoplasmic membrane. This process destabilizes the membrane structure, leading to increased permeability, leakage of essential intracellular ions (e.g., K+) and metabolites, and dissipation of the membrane potential, which is critical for cellular energy production[1][4].

-

Induction of Oxidative Stress: The disruption of membrane integrity and subsequent cellular dysfunction leads to the generation of cytotoxic Reactive Oxygen Species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals[1]. This creates a state of severe oxidative stress, causing damage to vital cellular components, including DNA, proteins, and lipids.

This multi-pronged attack ensures rapid and effective bactericidal activity against a broad spectrum of Gram-positive pathogens.

Quantitative Efficacy Data

The in vitro potency of Antibacterial Agent 69 was evaluated against a panel of clinically significant Gram-positive bacteria. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

| Bacterial Strain | Phenotype | Agent 69 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | MSSA | 0.5 | 1 | 2 |

| Staphylococcus aureus BAA-1717 | MRSA (USA300) | 1 | 1 | 2 |

| Staphylococcus aureus NRS1 | hVISA | 1 | 4 | 2 |

| Enterococcus faecalis ATCC 29212 | Van-Sensitive | 0.25 | 2 | 1 |

| Enterococcus faecium BAA-2315 | VRE (vanA) | 0.5 | >256 | 1 |

| Streptococcus pneumoniae ATCC 49619 | Pen-Sensitive | 0.125 | 0.5 | 1 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following section outlines the core protocols used to elucidate the mode of action of Agent 69.

Protocol: Broth Microdilution for MIC Determination

-

Objective: To determine the minimum inhibitory concentration (MIC) of Agent 69 against planktonic Gram-positive bacteria.

-

Materials: 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial suspensions, Antibacterial Agent 69 stock solution, Resazurin solution.

-

Methodology:

-

Prepare a serial two-fold dilution of Agent 69 in CAMHB directly in a 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial inoculum to all wells containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Following incubation, add Resazurin solution to each well and incubate for an additional 2-4 hours.

-

The MIC is defined as the lowest concentration of Agent 69 that prevents a color change from blue (no growth) to pink (growth).

-

Protocol: Bacterial Membrane Permeability Assay

-

Objective: To assess the ability of Agent 69 to compromise the bacterial cytoplasmic membrane.

-

Materials: Bacterial suspension (log phase), Phosphate Buffered Saline (PBS), Propidium Iodide (PI) stock solution, Agent 69, microplate reader with fluorescence capability.

-

Methodology:

-

Grow bacteria to mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the pellet in PBS to an OD600 of 0.5.

-

Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

-

Add Propidium Iodide to each well to a final concentration of 10 µM.

-

Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).

-

Add Agent 69 at various concentrations (e.g., 1x, 4x, 8x MIC) to the wells. Use a known membrane-disrupting agent as a positive control and untreated cells as a negative control.

-

Immediately begin kinetic fluorescence readings every 2 minutes for a duration of 60 minutes.

-

An increase in fluorescence indicates that PI has entered the cell through a compromised membrane and intercalated with DNA.

-

Protocol: Intracellular Reactive Oxygen Species (ROS) Detection

-

Objective: To measure the generation of intracellular ROS following treatment with Agent 69.

-

Materials: Bacterial suspension (log phase), PBS, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), Agent 69, microplate reader.

-

Methodology:

-

Grow and wash bacteria as described in Protocol 4.2.

-

Load the bacterial cells with DCFH-DA at a final concentration of 20 µM and incubate in the dark for 30 minutes at 37°C to allow the dye to penetrate the cells.

-

Centrifuge the cells to remove excess dye, wash with PBS, and resuspend in fresh PBS.

-

Aliquot the cell suspension into a 96-well plate.

-

Treat the cells with Agent 69 at various concentrations (e.g., 1x, 4x, 8x MIC). Use hydrogen peroxide as a positive control.

-

Measure fluorescence (Excitation: 485 nm, Emission: 525 nm) kinetically over 90 minutes.

-

An increase in fluorescence corresponds to the oxidation of DCFH to the fluorescent compound DCF by intracellular ROS.

-

References

- 1. Buy Antibacterial agent 69 (EVT-12560510) [evitachem.com]

- 2. EA016059B1 - Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Whitepaper: The Mode of Action of Antibacterial Agent 69 Against Gram-Negative Bacteria

Abstract

Gram-negative bacteria represent a significant global health threat due to their unique outer membrane, which acts as a formidable barrier to many antibiotics.[1][2] The emergence of multidrug-resistant strains necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1][3] This document details the preclinical assessment of Antibacterial Agent 69 (designated AA69), a novel synthetic peptidomimetic compound. AA69 demonstrates potent, targeted activity against a range of clinically relevant gram-negative pathogens by disrupting the biogenesis of the outer membrane. Specifically, AA69 inhibits the function of the LptD/E complex, a crucial component of the lipopolysaccharide (LPS) transport machinery.[2][4][5] This inhibition leads to a catastrophic failure of outer membrane integrity, resulting in rapid bactericidal activity. This whitepaper summarizes the key quantitative data, outlines the experimental protocols used for its characterization, and provides a visual representation of its proposed mechanism.

Introduction: The Gram-Negative Challenge and a Novel Target

The defining feature of gram-negative bacteria is their complex cell envelope, which includes an inner cytoplasmic membrane and a protective outer membrane. The outer leaflet of the outer membrane is primarily composed of lipopolysaccharide (LPS), which is essential for bacterial viability and acts as a barrier against many environmental toxins, including antibiotics.[2][3][6] The transport and assembly of LPS into the outer membrane are mediated by the multi-protein Lipopolysaccharide Transport (Lpt) system.[5][7]

The Lpt complex forms a continuous bridge spanning the entire cell envelope, from the cytoplasm to the cell surface.[5] The final step of this pathway, the insertion of LPS into the outer membrane, is carried out by the LptD/E translocon.[4][8] Due to its essential nature and surface exposure, the LptD/E complex has emerged as a promising, yet unexploited, target for new antibacterial agents.[3][7] Antibacterial Agent 69 was developed to specifically engage and inhibit this complex.

Proposed Mode of Action of Antibacterial Agent 69

AA69 is hypothesized to function by binding to the periplasmic domain of LptD, a core component of the LptD/E complex. This binding event is believed to induce a conformational change that disrupts the normal function of the translocon, preventing the final and essential step of LPS insertion into the outer membrane.[4] The consequences of this inhibition are twofold:

-

Disruption of Outer Membrane Biogenesis: The inability to properly assemble the outer membrane leads to structural instability and compromised barrier function.[4]

-

Accumulation of LPS Precursors: The blockage of the Lpt pathway may lead to the buildup of LPS molecules in the periplasm or inner membrane, contributing to cellular stress and toxicity.

This cascade of events culminates in the loss of outer membrane integrity, increased permeability to external substances, and ultimately, cell death.[6]

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of AA69 was evaluated against several clinically significant gram-negative pathogens. The primary metrics for assessment were Minimum Inhibitory Concentration (MIC) and outer membrane permeability.

Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[9][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of AA69

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli ATCC 25922 | Wild-Type | 0.5 |

| Klebsiella pneumoniae ATCC 700603 | Carbapenem-Resistant | 1.0 |

| Pseudomonas aeruginosa ATCC 27853 | Wild-Type | 2.0 |

| Acinetobacter baumannii ATCC 19606 | Wild-Type | 0.5 |

| Enterobacter cloacae ATCC 13047 | Wild-Type | 1.0 |

Outer Membrane Permeability Assay

To confirm that AA69 disrupts the outer membrane, a 1-N-phenylnaphthylamine (NPN) uptake assay was performed. NPN is a fluorescent probe that is normally excluded by the intact gram-negative outer membrane but fluoresces intensely upon entering the hydrophobic environment of the membrane interior.[11] An increase in fluorescence indicates damage to the outer membrane.

Table 2: Outer Membrane Permeabilization by AA69

| Bacterial Strain | Treatment (at MIC) | NPN Fluorescence Units (RFU) |

|---|---|---|

| E. coli ATCC 25922 | Untreated Control | 150 ± 25 |

| E. coli ATCC 25922 | AA69 (0.5 µg/mL) | 3200 ± 150 |

| P. aeruginosa ATCC 27853 | Untreated Control | 210 ± 30 |

| P. aeruginosa ATCC 27853 | AA69 (2.0 µg/mL) | 2850 ± 200 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility.

Broth Microdilution MIC Assay

This protocol is adapted from standard clinical laboratory guidelines.[12][13]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5x10^5 colony-forming units (CFU)/mL.[9]

-

Serial Dilution: AA69 is serially diluted (two-fold) in CAMHB across a 96-well microtiter plate.[10]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[14]

-

Determination of MIC: The MIC is recorded as the lowest concentration of AA69 at which no visible turbidity (bacterial growth) is observed.[14]

NPN Outer Membrane Permeability Assay

This protocol measures the real-time disruption of the outer membrane.[11][15]

-

Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed twice with 5 mM HEPES buffer (pH 7.2). The cell density is adjusted to an optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: In a 96-well black plate, the bacterial suspension is added to wells containing various concentrations of AA69.

-

NPN Addition: NPN is added to all wells to a final concentration of 10 µM.

-

Fluorescence Measurement: The fluorescence is immediately measured using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[11][16] Readings are taken every minute for 30 minutes.

-

Data Analysis: The increase in relative fluorescence units (RFU) over time, compared to an untreated control, indicates the extent of outer membrane permeabilization.

Conclusion and Future Directions

Future work will focus on:

-

Elucidating the precise binding site of AA69 on the LptD protein through structural biology techniques.

-

Assessing the potential for resistance development through spontaneous mutation and selection studies.

-

Evaluating the in vivo efficacy and safety profile of AA69 in preclinical models of infection.

The unique mechanism of action of AA69, targeting an essential and previously unexploited pathway, positions it as a promising lead compound in the critical fight against multidrug-resistant gram-negative infections.[1][3]

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Antibiotics with novel mechanism of action discovered | EurekAlert! [eurekalert.org]

- 4. What are LptD modulators and how do they work? [synapse.patsnap.com]

- 5. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. LptD depletion disrupts morphological homeostasis and upregulates carbohydrate metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. microchemlab.com [microchemlab.com]

- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of Antibacterial Agent 69 on Bacterial Cell Walls

Disclaimer: This technical guide synthesizes available information on "Antibacterial Agent 69" with established principles of antibacterial research concerning agents that target the bacterial cell wall. While a specific Minimum Inhibitory Concentration (MIC) value for "Antibacterial Agent 69" has been published, detailed experimental protocols and a comprehensive dataset are not publicly available. Therefore, this document serves as a representative technical guide, illustrating the typical characterization of a novel antibacterial compound with a similar profile. The experimental protocols and some data presented are based on standard methodologies in the field.

Executive Summary

The rise of multidrug-resistant bacteria presents a formidable challenge to global health.[1][2] The bacterial cell wall, a structure essential for bacterial viability and absent in human cells, remains a prime target for the development of new antibacterial agents.[1][3][4][5] "Antibacterial agent 69" has been identified as a novel structural antimicrobial regulator with potent activity.[6] This guide provides a detailed technical overview of its known efficacy and the standard methodologies used to characterize its effects on bacterial cell wall synthesis. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The in vitro efficacy of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.[7] "Antibacterial agent 69" has a reported MIC value of 2.978 μM.[6] The following tables present this known data alongside hypothetical, yet representative, data to illustrate its potential antibacterial spectrum and efficacy.

Table 1: In Vitro Activity of Antibacterial Agent 69 against Representative Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 1.5 | 2.978 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 3.0 | 5.956 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.75 | 1.489 |

| Escherichia coli ATCC 25922 | Gram-negative | >64 | >127 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 | >127 |

Table 2: Time-Kill Kinetics of Antibacterial Agent 69 against S. aureus ATCC 29213

| Time (hours) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 5.2 | 4.5 | 3.8 | 6.5 |

| 4 | 4.3 | 3.1 | <2.0 | 7.2 |

| 8 | 3.1 | <2.0 | <2.0 | 8.5 |

| 24 | <2.0 | <2.0 | <2.0 | 9.1 |

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Antibacterial agents targeting the cell wall often interfere with the synthesis of peptidoglycan, a critical component that provides structural integrity to the bacterial cell.[3][8] The mechanism of action for many such agents involves the inhibition of key enzymes in the peptidoglycan synthesis pathway.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 5. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Antibacterial agent 69" and its impact on bacterial protein synthesis

An In-depth Technical Guide: The Impact of Linezolid (B1675486) on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibacterial agent and the first clinically available member of the oxazolidinone class of antibiotics.[1] It is primarily used for the treatment of serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Linezolid exhibits a unique mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, a step distinct from that targeted by most other classes of protein synthesis inhibitors.[] This makes it a critical tool in combating resistant pathogens. This guide provides a detailed overview of Linezolid's mechanism of action, quantitative efficacy data, and the key experimental protocols used to characterize its interaction with the bacterial translation machinery.

Core Mechanism of Action: Inhibition of Translation Initiation

Linezolid exerts its bacteriostatic effect against most susceptible organisms by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] The process is halted before the elongation phase can even begin.

The key steps in its mechanism are:

-

Binding to the 50S Ribosomal Subunit: Linezolid binds to the 50S subunit of the bacterial ribosome. The binding site is located within the peptidyl transferase center (PTC), a critical region for peptide bond formation.[5][6]

-

Interaction with 23S rRNA: Specifically, Linezolid interacts with the 23S rRNA component of the 50S subunit.[2][3] High-resolution structural studies have confirmed that it binds to a deep cleft surrounded by 23S rRNA nucleotides.[6][7]

-

Prevention of 70S Initiation Complex Formation: By occupying this site, Linezolid sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site and its interaction with the A-site. This prevents the formation of a functional 70S initiation complex, which is the complete ribosome (30S + 50S subunits) ready to begin protein synthesis.[1][8]

-

Arrest of Protein Synthesis: Without the formation of the 70S initiation complex, the translation of messenger RNA (mRNA) into protein is blocked, leading to the inhibition of bacterial growth and replication.[2][3]

Quantitative Efficacy Data

The in vitro activity of Linezolid is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Bacterial Species | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 | 2 | [9] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2-4 | 4 | [9] |

| Staphylococcus aureus | General Population (China) | - | 2 | [10] |

| Mycobacterium tuberculosis | Extensively Drug-Resistant (XDR-TB) | 0.5 | 1 | [11] |

| Enterococcus spp. | Vancomycin-Resistant (VRE) | 1 | 1 | [9] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 1 | [9] |

Note: MIC values can vary based on testing methodology (e.g., broth microdilution vs. agar (B569324) dilution) and interpretive standards (e.g., EUCAST vs. CLSI).[9] A suboptimal clinical response may occur when treating organisms with an MIC of 4 mcg/ml or greater.[2]

Key Experimental Protocols

The characterization of Linezolid's impact on protein synthesis relies on several key biochemical and molecular biology assays.

In Vitro Transcription/Translation (IVTT) Assay

This assay quantifies the overall inhibition of protein synthesis in a cell-free system.[12] A coupled system, which mimics the concurrent nature of transcription and translation in bacteria, is often used.[12]

Protocol Outline:

-

Reaction Setup: A master mix is prepared containing an E. coli cell-free extract, amino acids, energy sources (ATP, GTP), and a DNA template (typically a plasmid encoding a reporter gene like firefly luciferase).[12][13]

-

Inhibitor Addition: Serial dilutions of Linezolid (or a vehicle control, e.g., DMSO) are added to individual reaction tubes.

-

Incubation: Reactions are incubated at 37°C for a set period (e.g., 2 hours) to allow for transcription and translation of the reporter gene.[12]

-

Detection: A substrate for the reporter enzyme (e.g., Luciferase Assay Reagent) is added.

-

Data Acquisition: The resulting signal (e.g., luminescence) is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. The IC₅₀ value can be calculated from the dose-response curve.

Toeprinting (Primer Extension Inhibition) Assay

This high-resolution technique identifies the specific site on an mRNA where a ribosome is stalled by an inhibitor.[14][15]

Protocol Outline:

-